5-Fluoro-1-indanone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

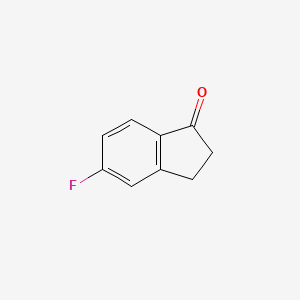

2D Structure

3D Structure

Propriétés

IUPAC Name |

5-fluoro-2,3-dihydroinden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FO/c10-7-2-3-8-6(5-7)1-4-9(8)11/h2-3,5H,1,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVPPBVAMKNQXJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C2=C1C=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90220270 | |

| Record name | 5-Fluoro-1-indanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90220270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

700-84-5 | |

| Record name | 5-Fluoro-1-indanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=700-84-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Fluoro-1-indanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000700845 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Fluoro-1-indanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90220270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-Fluoro-1-indanone chemical properties and structure

An In-depth Examination of the Chemical Properties, Structure, and Synthetic Methodologies for Researchers, Scientists, and Drug Development Professionals

Introduction: 5-Fluoro-1-indanone is a fluorinated organic compound that serves as a versatile building block in medicinal chemistry and organic synthesis.[1] Its unique properties, conferred by the presence of a fluorine atom, make it a valuable intermediate in the development of novel therapeutic agents, including anti-inflammatory and anti-cancer drugs.[1] This technical guide provides a detailed overview of the chemical and physical properties, structural information, and experimental protocols related to this compound.

Chemical and Physical Properties

The key physicochemical properties of this compound are summarized in the table below, providing a comprehensive overview for laboratory use and computational modeling.

| Property | Value | Source |

| Molecular Formula | C₉H₇FO | [1][2][3] |

| Molecular Weight | 150.15 g/mol | [1][4][5] |

| Appearance | White to yellow crystalline powder or solid | [1][3][6] |

| Melting Point | 38-40 °C | [2][7] |

| Boiling Point | 113-114 °C | [2][7] |

| 92-93 °C at 3.0 mmHg | [8] | |

| Density | 1.216 g/mL at 25 °C | [2][7] |

| Solubility in Water | Insoluble | [2][3][8] |

| Flash Point | 113 °C (235.4 °F) - closed cup | [7] |

| Refractive Index | 1.560 | [3] |

Structural Information

The structural details of this compound are fundamental to understanding its reactivity and application in synthesis.

| Identifier | Value | Source |

| IUPAC Name | 5-fluoro-2,3-dihydroinden-1-one | [5] |

| CAS Number | 700-84-5 | [2] |

| SMILES String | Fc1ccc2C(=O)CCc2c1 | [7] |

| InChI Key | WVPPBVAMKNQXJA-UHFFFAOYSA-N | [4][5] |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the cyclization of 3-(3-Fluorophenyl)propanoic acid.[4]

Materials:

-

3-(3-Fluorophenyl)propanoic acid (2.0 g, 11.8 mmol)[4]

-

Chlorosulfonic acid (20 mL)[4]

-

Silica gel for column chromatography[4]

-

Ethyl acetate[4]

-

Hexane[4]

Procedure:

-

The cyclization of 3-(3-Fluorophenyl)propanoic acid is achieved using chlorosulfonic acid to yield the crude product.[4]

-

The crude product is then purified by column chromatography on silica gel.[4]

-

The elution is performed using a solvent system of 10% ethyl acetate in hexane.[4]

-

This process affords 1.2 g of this compound, which corresponds to a yield of 70.5%.[4]

Another reported method involves the reaction of 1-indanone with hydrogen fluoride under acidic catalysis, typically conducted at low temperatures in an inert atmosphere.[2]

Analytical Characterization

The structural confirmation and purity assessment of this compound are typically performed using standard spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR spectra for this compound are available in public databases and from commercial suppliers.[5] These spectra are crucial for confirming the arrangement of protons in the molecule.

Infrared (IR) Spectroscopy:

-

FTIR and ATR-IR spectra have been recorded for this compound and are accessible through various chemical databases.[5] The IR spectrum will prominently feature a strong absorption band corresponding to the carbonyl (C=O) group, a characteristic feature of ketones.

Mass Spectrometry (MS):

-

Mass spectrometry data is available through resources such as the NIST Mass Spectrometry Data Center.[5] This data is used to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity.

Applications in Research and Development

This compound is a key intermediate in the synthesis of various biologically active molecules.[1]

-

It has been utilized in the preparation of precursors for thiosemicarbazones, which have been investigated as potential anti-Trypanosoma cruzi agents.[9][10]

-

The compound also serves as a starting material in the synthesis of 6-fluoro-1,2,3,4-tetrahydroquinoline hydrochloride.[9][10]

-

Its role as a building block in medicinal chemistry is significant, particularly in the development of compounds with potential anti-inflammatory and anti-cancer properties.[1] The introduction of fluorine can enhance the metabolic stability and bioactivity of drug candidates.[1]

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling in a laboratory setting.

Hazard Classifications:

-

Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled (Acute Tox. 4).[5][7]

-

Skin Irritation: Causes skin irritation (Skin Irrit. 2).[5][7]

-

Eye Irritation: Causes serious eye irritation (Eye Irrit. 2).[5][7]

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation (STOT SE 3).[7][11]

Precautionary Measures:

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection.[7] A dust mask (type N95 or equivalent) is also recommended.[7]

-

Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Use only outdoors or in a well-ventilated area. Wash skin thoroughly after handling.

-

Storage: Store in a well-ventilated place and keep the container tightly closed.[11] Recommended storage is in a refrigerator.[3]

In case of exposure, it is crucial to follow standard first-aid measures and seek medical advice.[2][11] For instance, in case of eye contact, rinse immediately with plenty of water.[2] If inhaled, move the person to fresh air.[11]

References

- 1. chemimpex.com [chemimpex.com]

- 2. chembk.com [chembk.com]

- 3. echemi.com [echemi.com]

- 4. Synthesis routes of this compound [benchchem.com]

- 5. This compound | C9H7FO | CID 136537 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. cymitquimica.com [cymitquimica.com]

- 7. This compound 99 700-84-5 [sigmaaldrich.com]

- 8. This compound, 98%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 9. scientificlabs.co.uk [scientificlabs.co.uk]

- 10. scientificlabs.co.uk [scientificlabs.co.uk]

- 11. fishersci.com [fishersci.com]

Synthesis of 5-Fluoro-1-indanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the primary synthesis pathways for 5-Fluoro-1-indanone, a key intermediate in the development of various pharmaceutical compounds.[1] This document provides a comparative analysis of different synthetic routes, detailed experimental protocols, and quantitative data to aid researchers in the selection and implementation of the most suitable method for their applications.

Introduction

This compound (CAS No. 700-84-5) is a fluorinated building block widely utilized in medicinal chemistry.[1] The presence of the fluorine atom can significantly influence the metabolic stability and biological activity of target molecules.[1] Consequently, efficient and scalable methods for the synthesis of this compound are of great interest to the drug development community. The most common and direct approach to synthesizing 1-indanones is through the intramolecular Friedel-Crafts acylation of a suitable precursor.[2]

Core Synthesis Pathway: Intramolecular Friedel-Crafts Acylation

The principal strategy for constructing the this compound scaffold involves the cyclization of a 3-(fluorophenyl)propanoic acid derivative. This intramolecular Friedel-Crafts acylation can be achieved using a variety of strong acids or Lewis acids.

Caption: General intramolecular Friedel-Crafts acylation pathway to this compound.

Comparative Data of Synthesis Pathways

The selection of a specific synthetic route can be guided by factors such as reagent availability, reaction conditions, and desired yield and purity. The following table summarizes quantitative data for different methods.

| Starting Material | Reagent/Catalyst | Solvent | Yield (%) | Purity (%) | Reference |

| 3-(3-Fluorophenyl)propanoic acid | Chlorosulfonic acid | - | 70.5 | Not specified | [3] |

| Fluorobenzene & Acryloyl chloride | AlCl₃, H₂SO₄ | Dichloromethane | Not specified | Not specified | [4] |

| 3-Chlorophenylpropionic acid (for chloro-analog) | Malonyl chloride, ZnCl₂ | Dichloromethane | 75.6 | Not specified | [5] |

Note: Data for the chloro-analog is provided for methodological comparison.

Physical and Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C₉H₇FO | [1][4][6] |

| Molecular Weight | 150.15 g/mol | [4][6] |

| Melting Point | 38-40 °C | [7] |

| Boiling Point | 113-114 °C | [7] |

| Density | 1.216 g/mL at 25 °C | [7] |

| Purity (Commercial) | ≥96.0% (GC), ≥98% (HPLC), 99% | [1][8] |

| Appearance | White to yellow crystalline powder | [1] |

Detailed Experimental Protocols

Method 1: Cyclization of 3-(3-Fluorophenyl)propanoic Acid using Chlorosulfonic Acid[4]

This protocol details the synthesis of this compound from 3-(3-Fluorophenyl)propanoic acid.

Workflow:

Caption: Experimental workflow for the synthesis of this compound.

Procedure:

-

In a suitable reaction vessel, 3-(3-Fluorophenyl)propanoic acid (2.0 g, 11.8 mmol) is carefully added to chlorosulfonic acid (20 mL).[3]

-

The reaction mixture is stirred, and the cyclization is allowed to proceed. Reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction is quenched by carefully pouring the mixture onto ice.

-

The crude product is extracted with a suitable organic solvent (e.g., ethyl acetate).

-

The organic layers are combined, washed, dried over an anhydrous salt (e.g., Na₂SO₄), and concentrated under reduced pressure.

-

The crude residue is purified by column chromatography on silica gel using a mixture of 10% ethyl acetate in hexane as the eluent to afford the pure this compound (1.2 g, 70.5% yield).[3]

Method 2: Synthesis from Fluorobenzene (Two-Step Process)[5]

This method involves a Friedel-Crafts acylation followed by an intramolecular cyclization.

Workflow:

Caption: Two-step synthesis of this compound from fluorobenzene.

Procedure:

Step 1: Friedel-Crafts Acylation

-

To a solution of fluorobenzene in dichloromethane (CH₂Cl₂), add aluminum chloride (AlCl₃).

-

Slowly add acryloyl chloride to the mixture.

-

Stir the reaction at ambient temperature for 72 hours.[4]

-

After the reaction is complete, work up the mixture to isolate the intermediate 3-chloro-1-(4-fluorophenyl)propan-1-one.

Step 2: Intramolecular Cyclization

-

Treat the intermediate from Step 1 with sulfuric acid (H₂SO₄).

-

Heat the mixture at a temperature ranging from 80 to 140 °C to effect cyclization.[4]

-

After cooling, the reaction mixture is worked up to isolate the final product, this compound.

Conclusion

The synthesis of this compound is most commonly and efficiently achieved through the intramolecular Friedel-Crafts acylation of 3-(fluorophenyl)propanoic acid or its derivatives. The choice of cyclizing agent, such as chlorosulfonic acid or a Lewis acid like aluminum chloride, will depend on the specific substrate and desired scale of the reaction. The provided protocols and comparative data serve as a valuable resource for researchers in the synthesis of this important pharmaceutical intermediate.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Synthesis routes of this compound [benchchem.com]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. CN104910001A - Synthetic method of 5-chloro-1-indanone - Google Patents [patents.google.com]

- 6. This compound - ReddyChemTech [reddychemtech.com]

- 7. scientificlabs.co.uk [scientificlabs.co.uk]

- 8. cymitquimica.com [cymitquimica.com]

Spectroscopic Profile of 5-Fluoro-1-indanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 5-Fluoro-1-indanone, a versatile fluorinated compound with applications in pharmaceutical synthesis and organic chemistry. The information presented herein has been compiled to assist in the identification, characterization, and quality control of this compound.

Spectroscopic Data Summary

The following tables summarize the available nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound.

¹H and ¹³C NMR Spectroscopy

Infrared (IR) Spectroscopy

The infrared spectrum of this compound exhibits characteristic absorption bands corresponding to its key functional groups. The data presented is based on a spectrum obtained from a liquid melt.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 - 3100 | Medium | Aromatic C-H Stretch |

| ~2850 - 2950 | Medium | Aliphatic C-H Stretch |

| ~1710 - 1730 | Strong | C=O Stretch (Ketone) |

| ~1600 | Medium | Aromatic C=C Stretch |

| ~1480 | Medium | Aromatic C=C Stretch |

| ~1250 | Strong | C-F Stretch |

| ~800 - 900 | Strong | Aromatic C-H Bend (Out-of-plane) |

Note: The exact peak positions may vary slightly depending on the sampling method and instrument.

Mass Spectrometry (MS)

Mass spectrometry data obtained via Gas Chromatography-Mass Spectrometry (GC-MS) indicates a molecular ion and characteristic fragment ions.

| m/z | Relative Intensity | Interpretation |

| 150 | High | [M]⁺ (Molecular Ion) |

| 149 | Medium | [M-H]⁺ |

| 122 | High | [M-CO]⁺ |

Spectroscopic Interpretation

¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons, with splitting patterns influenced by both proton-proton and proton-fluorine coupling. The two methylene groups of the indanone ring system will appear as distinct multiplets in the aliphatic region.

¹³C NMR: The carbon NMR spectrum will display signals for the nine carbon atoms. The carbonyl carbon will be the most downfield signal. The aromatic carbons will show characteristic shifts, with the carbon directly bonded to the fluorine atom exhibiting a large C-F coupling constant. The two aliphatic carbons will appear in the upfield region.

IR Spectroscopy: The most prominent feature in the IR spectrum is the strong absorption band for the carbonyl group (C=O) of the ketone. The presence of aromatic and aliphatic C-H stretching bands, as well as a strong C-F stretching band, further confirms the structure of this compound.

Mass Spectrometry: The mass spectrum shows a strong molecular ion peak at m/z 150, which corresponds to the molecular weight of this compound (C₉H₇FO). The significant fragment at m/z 122 is characteristic of the loss of a neutral carbon monoxide (CO) molecule from the molecular ion, a common fragmentation pathway for cyclic ketones. The peak at m/z 149 is likely due to the loss of a hydrogen atom.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed. Specific parameters for the acquisition of data for this compound may vary.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A solid sample of this compound (typically 5-25 mg for ¹H NMR and 50-100 mg for ¹³C NMR) is dissolved in a suitable deuterated solvent (e.g., CDCl₃) in a clean NMR tube. The solution should be free of particulate matter.

Data Acquisition (General): The NMR spectrum is acquired on a high-resolution NMR spectrometer. For solid-state NMR, magic-angle spinning (MAS) is employed to reduce anisotropic broadening. The acquisition parameters, including the number of scans, relaxation delay, and pulse sequence, are optimized to obtain a spectrum with a good signal-to-noise ratio.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation (Melt/Thin Film): A small amount of solid this compound is placed on an IR-transparent window (e.g., KBr or NaCl plate). The sample is then gently heated to its melting point and allowed to spread into a thin, uniform film upon cooling. Alternatively, the solid can be dissolved in a volatile solvent, a drop of the solution placed on the plate, and the solvent allowed to evaporate.[1]

Data Acquisition: The FT-IR spectrum is recorded using a spectrometer, such as a Bruker Tensor 27 FT-IR. A background spectrum of the clean, empty sample holder is first recorded and automatically subtracted from the sample spectrum. The spectrum is typically recorded in the mid-IR range (4000-400 cm⁻¹).[1]

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane or hexane).

Data Acquisition: An aliquot of the sample solution is injected into the gas chromatograph. The sample is vaporized and carried by an inert gas through a capillary column, where separation of components occurs. The eluent from the GC column is then introduced into the mass spectrometer. In the MS, molecules are ionized (typically by electron impact), and the resulting ions are separated based on their mass-to-charge ratio.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis.

References

An In-depth Technical Guide to 5-Fluoro-1-indanone: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluoro-1-indanone is a fluorinated aromatic ketone that has garnered significant attention in medicinal chemistry and organic synthesis. Its unique structural and electronic properties, conferred by the presence of a fluorine atom on the indanone scaffold, make it a valuable building block for the development of novel therapeutic agents and complex organic molecules. The fluorine substitution can enhance metabolic stability, binding affinity, and bioavailability of parent compounds, making this compound a sought-after intermediate in drug discovery programs.[1] This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, reactivity, and biological significance of this compound.

Physical and Chemical Properties

This compound is a white to yellow crystalline solid at room temperature.[2] It is generally insoluble in water but soluble in common organic solvents. A summary of its key physical and chemical properties is presented in the tables below.

General and Physical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₇FO | |

| Molecular Weight | 150.15 g/mol | |

| CAS Number | 700-84-5 | |

| Appearance | White to yellow crystalline powder/solid | [2] |

| Melting Point | 35-40 °C | |

| Boiling Point | 113-114 °C (literature) | |

| Density | 1.216 g/mL at 25 °C (literature) | |

| Solubility | Insoluble in water | |

| Storage Conditions | 0-8 °C, protect from direct sunlight | [2][3] |

Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques. While detailed spectra with peak-by-peak assignments are often found in specialized databases or supplementary materials of research articles, a general overview of the expected spectral features is provided below.

| Spectroscopic Technique | Key Features |

| ¹H NMR | Signals corresponding to the aromatic and aliphatic protons of the indanone structure. The fluorine atom will cause splitting of adjacent proton signals. |

| ¹³C NMR | Resonances for the nine carbon atoms, including the carbonyl carbon and the carbon atom bonded to fluorine, which will exhibit a characteristic large coupling constant (¹Jcf). |

| Infrared (IR) Spectroscopy | A strong absorption band characteristic of the carbonyl (C=O) stretching vibration, typically around 1700 cm⁻¹. Bands corresponding to C-F stretching and aromatic C-H and C=C stretching are also expected. |

| Mass Spectrometry (MS) | The molecular ion peak (M⁺) at m/z 150. Fragmentation patterns would likely involve the loss of CO (m/z 122) and other characteristic fragments of the indanone ring.[4] |

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound is the intramolecular Friedel-Crafts acylation of 3-(3-fluorophenyl)propanoic acid.

Reaction:

Detailed Experimental Protocol:

-

Reaction Setup: To 2.0 g (11.8 mmol) of 3-(3-fluorophenyl)propanoic acid in a round-bottom flask, add 20 mL of chlorosulfonic acid slowly with stirring. The reaction mixture is stirred at room temperature.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Workup: The reaction mixture is carefully poured onto crushed ice with vigorous stirring. The resulting precipitate is collected by vacuum filtration and washed with cold water until the washings are neutral.

-

Purification: The crude product is purified by column chromatography on silica gel using a mixture of 10% ethyl acetate in hexane as the eluent.

-

Characterization: The purified product is characterized by spectroscopic methods (NMR, IR, MS) and its melting point is determined. The reported yield for this procedure is approximately 70.5%.

Alternative Synthetic Routes

Other synthetic strategies for the preparation of indanones, which could be adapted for this compound, include:

-

Nazarov Cyclization: The acid-catalyzed cyclization of α,β-unsaturated ketones.[5]

-

Friedel-Crafts Acylation of Alkenes: The reaction of an aromatic compound with an α,β-unsaturated acyl chloride.

-

Palladium-Catalyzed Carbonylative Cyclization: The cyclization of aryl halides with alkynes in the presence of carbon monoxide.[5]

Chemical Reactivity

The chemical reactivity of this compound is characterized by the interplay of its functional groups: the ketone, the aromatic ring activated by the fluorine atom, and the acidic α-protons.

Reactions at the Carbonyl Group

The ketone functionality can undergo a variety of classical carbonyl reactions, including:

-

Reduction: Reduction with agents like sodium borohydride (NaBH₄) will yield the corresponding alcohol, 5-fluoro-1-indanol.

-

Wittig Reaction: Reaction with phosphorus ylides can be used to introduce a carbon-carbon double bond at the carbonyl position.

-

Condensation Reactions: Aldol or Knoevenagel condensations can occur at the α-position to the carbonyl group.

Nucleophilic Aromatic Substitution

The fluorine atom, being a good leaving group in nucleophilic aromatic substitution (SₙAr) reactions on electron-deficient rings, activates the C5 position for substitution by various nucleophiles.[6] The electron-withdrawing effect of the adjacent carbonyl group further facilitates this reaction.

This reactivity is particularly useful for introducing a variety of functional groups at the 5-position, enabling the synthesis of a diverse library of indanone derivatives for structure-activity relationship (SAR) studies.

Applications in Drug Development and Research

This compound is a key intermediate in the synthesis of a wide range of biologically active molecules.[7] The indanone scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous compounds with diverse therapeutic applications.[2]

Acetylcholinesterase (AChE) Inhibitors for Alzheimer's Disease

A significant application of this compound is in the synthesis of acetylcholinesterase (AChE) inhibitors.[8] AChE inhibitors are a cornerstone in the symptomatic treatment of Alzheimer's disease.[9] They work by increasing the levels of the neurotransmitter acetylcholine in the brain, which is depleted in Alzheimer's patients.[3] The indanone moiety is a key component of the highly potent AChE inhibitor, donepezil. Derivatives of this compound are being explored to develop new AChE inhibitors with improved efficacy and pharmacokinetic profiles.[8]

Cholinergic Synapse Signaling Pathway and AChE Inhibition

The following diagram illustrates the mechanism of action of AChE inhibitors at a cholinergic synapse.

Anti-cancer and Anti-inflammatory Agents

Derivatives of indanone have demonstrated potent anti-cancer and anti-inflammatory activities.[7] Some indanone-based compounds have been shown to induce apoptosis in cancer cells and inhibit tumor growth.[10][11] The anti-inflammatory effects of certain indanone derivatives are mediated through the inhibition of key signaling pathways, such as the NF-κB pathway, which plays a central role in the inflammatory response.[12][13] this compound serves as a crucial starting material for the synthesis of these potentially therapeutic compounds.

Safety and Handling

This compound should be handled with care in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. It is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and eye irritation.

GHS Hazard Information:

-

Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[4]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a versatile and valuable building block in modern organic and medicinal chemistry. Its unique combination of a reactive ketone, an activatable aromatic ring, and the beneficial properties imparted by the fluorine atom make it an important precursor for the synthesis of a wide array of complex molecules. Its role in the development of potential therapeutics for Alzheimer's disease, cancer, and inflammatory conditions highlights its significance in drug discovery. This guide provides a foundational understanding of the core properties and applications of this compound for researchers and scientists working at the forefront of chemical and pharmaceutical innovation.

References

- 1. Anti-cholinesterases Mechanism of Action in Alzheimer’s Disease (AD) – My Endo Consult [myendoconsult.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Cholinesterase Inhibitors for Alzheimerâs Disease [webmd.com]

- 4. This compound | C9H7FO | CID 136537 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]

- 6. researchgate.net [researchgate.net]

- 7. Design, Synthesis, and Bioactivity of Chalcone Derivatives Containing Indanone - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of indanone derivatives as multi-target-directed ligands against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Acetylcholinesterase inhibitors in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Anti-cancer effect of Indanone-based thiazolyl hydrazone derivative on colon cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. staff.cimap.res.in [staff.cimap.res.in]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

5-Fluoro-1-indanone: A Comprehensive Technical Guide for Researchers

Introduction: 5-Fluoro-1-indanone is a fluorinated building block of significant interest in medicinal chemistry and drug discovery. Its utility as a key intermediate in the synthesis of a variety of biologically active molecules has been well-established. The presence of the fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of the final compounds. This technical guide provides an in-depth overview of the chemical properties, synthesis, and potential applications of this compound for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

This compound is a white to yellow crystalline powder at room temperature. Its core structure consists of an indanone skeleton with a fluorine atom substituted at the 5-position of the aromatic ring.

| Property | Value | References |

| Molecular Formula | C₉H₇FO | [1][2][3] |

| Molecular Weight | 150.15 g/mol | [1][2][3] |

| CAS Number | 700-84-5 | [1][2][3] |

| Appearance | White to yellow crystalline powder | [2] |

| Melting Point | 38-40 °C | [3] |

| Boiling Point | 113-114 °C | |

| Density | 1.216 g/mL at 25 °C | |

| Solubility | Insoluble in water. | [4] |

| Purity | ≥ 98% (HPLC) | [2] |

Spectroscopic Data

The structural identity of this compound can be confirmed through various spectroscopic techniques. Below is a summary of expected spectral characteristics.

| Technique | Data |

| ¹H NMR | The proton NMR spectrum will show characteristic signals for the aromatic and aliphatic protons. The aromatic protons will exhibit complex splitting patterns due to fluorine-proton coupling. The two methylene groups of the five-membered ring will appear as triplets in the aliphatic region. |

| ¹³C NMR | The carbon NMR spectrum will display nine distinct signals. The carbonyl carbon will be observed in the downfield region. The fluorine substitution will cause splitting of the signals for the aromatic carbons directly bonded to and adjacent to the fluorine atom. |

| FT-IR (cm⁻¹) | The infrared spectrum will show a strong absorption band for the carbonyl (C=O) stretching vibration, typically around 1700 cm⁻¹. Bands corresponding to C-F stretching, aromatic C=C stretching, and aliphatic C-H stretching will also be present. |

| Mass Spectrometry (m/z) | The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (150.15). |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is through the intramolecular Friedel-Crafts acylation of 3-(3-Fluorophenyl)propanoic acid.

Materials:

-

3-(3-Fluorophenyl)propanoic acid

-

Chlorosulfonic acid

-

Silica gel

-

Ethyl acetate

-

Hexane

Procedure:

-

3-(3-Fluorophenyl)propanoic acid (2.0 g, 11.8 mmol) is carefully added to chlorosulfonic acid (20 mL) with stirring.

-

The reaction mixture is stirred until the cyclization is complete, which can be monitored by thin-layer chromatography.

-

Upon completion, the reaction mixture is quenched by pouring it onto ice.

-

The crude product is extracted with a suitable organic solvent.

-

The organic layer is washed, dried, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel using a mixture of 10% ethyl acetate in hexane as the eluent to afford pure this compound.

Expected Yield: Approximately 70.5%.

Synthesis workflow for this compound.

Applications in Drug Discovery

This compound serves as a versatile starting material for the synthesis of various compounds with potential therapeutic applications. The indanone scaffold is a privileged structure in medicinal chemistry, and its derivatives have shown a wide range of biological activities.

Anticancer Agents

Derivatives of 1-indanone, such as 2-benzylidene-1-indanones, have demonstrated potent cytotoxic activity against several human cancer cell lines, including breast, colon, leukemia, and lung cancer.[5] These compounds often exert their anticancer effects through the inhibition of tubulin polymerization, a critical process for cell division.[5] The introduction of a fluorine atom, as in this compound, can further enhance the anticancer properties of these derivatives.

Neuroprotective Agents

Indanone derivatives are also being explored for the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's disease.[6] These compounds can exhibit neuroprotective effects through various mechanisms, including the inhibition of enzymes such as acetylcholinesterase and monoamine oxidase, and by mitigating neuroinflammation.

Potential therapeutic pathways for this compound derivatives.

Safety and Handling

This compound is harmful if swallowed, in contact with skin, or if inhaled.[1] It causes skin and serious eye irritation and may cause respiratory irritation.[1] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Storage: Store in a cool, dry place.[2]

Disclaimer: This document is intended for informational purposes only and is not a substitute for professional scientific guidance. Always consult the relevant safety data sheets (SDS) before handling any chemical.

References

- 1. This compound | C9H7FO | CID 136537 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound - ReddyChemTech [reddychemtech.com]

- 4. echemi.com [echemi.com]

- 5. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Neuroprotective Evaluation of Substituted Indanone/Benzofuranone and Piperidine Hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of 5-Fluoro-1-indanone in the Development of Novel Therapeutics: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluoro-1-indanone is a versatile fluorinated building block in medicinal chemistry.[1] While not typically an active pharmaceutical ingredient itself, its unique chemical properties make it a valuable starting material for the synthesis of a wide array of biologically active compounds. The incorporation of the fluorinated indanone scaffold can significantly influence the pharmacokinetic and pharmacodynamic properties of the final molecules. This technical guide delves into the mechanism of action of several classes of compounds derived from this compound, highlighting their therapeutic potential in areas such as neurodegenerative diseases, cancer, and inflammatory disorders.

I. Indanone Derivatives as Multi-Target Agents for Alzheimer's Disease

A significant area of research has focused on developing indanone derivatives for the treatment of Alzheimer's disease (AD). These compounds are often designed as multi-target-directed ligands, simultaneously addressing several pathological hallmarks of the disease.

A. Mechanism of Action

The primary mechanisms of action for these indanone derivatives in the context of AD include:

-

Cholinesterase Inhibition: Many derivatives are potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine.[2] By inhibiting these enzymes, the compounds increase the levels of acetylcholine in the brain, which is crucial for cognitive function.

-

Inhibition of Amyloid-Beta (Aβ) Aggregation: A key pathological feature of AD is the aggregation of amyloid-beta peptides into toxic plaques. Certain indanone derivatives have been shown to inhibit this self-assembly process and even promote the disassembly of pre-formed Aβ oligomers.[2]

-

Antioxidant Activity: Oxidative stress is another critical factor in the progression of AD. Some indanone derivatives possess antioxidant properties, helping to mitigate neuronal damage caused by reactive oxygen species.[2]

-

Metal Chelation: The dysregulation of metal ions, such as copper, zinc, and iron, is implicated in Aβ aggregation and oxidative stress. Some indanone derivatives have been designed to chelate these metal ions, thereby reducing their pathological effects.[3]

B. Quantitative Data

| Compound Class | Target | IC50 (nM) | Reference |

| Indanone Derivative 9 | AChE | 14.8 | [2] |

| Indanone Derivative 14 | AChE | 18.6 | [2] |

| Indanone-Carbamate Hybrid 7h | AChE | 1200 | [4] |

| Indanone-Carbamate Hybrid 7h | BuChE | 300 | [4] |

| Piperidine-linked Indanone 6a | AChE | 0.0018 | [3] |

Note: The specific structures of compounds 9 and 14 are detailed in the cited reference.

C. Signaling Pathway

Figure 1: Multi-target mechanism of indanone derivatives in Alzheimer's disease.

D. Experimental Protocols

1. Synthesis of Indanone Derivatives: A common synthetic route involves the acid or base-catalyzed condensation of a substituted 1-indanone (which can be derived from this compound) with an appropriate aldehyde.[5] For example, 2-benzylidene-1-indanone derivatives are synthesized by reacting a substituted 1-indanone with a substituted benzaldehyde in the presence of an acid or base catalyst.

2. Cholinesterase Inhibition Assay (Ellman's Method): The inhibitory activity against AChE and BuChE is determined using a modified Ellman's method. The assay mixture typically contains the enzyme (AChE or BuChE), the substrate (acetylthiocholine iodide or butyrylthiocholine iodide), DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)), and the test compound in a buffer solution. The rate of the reaction is measured spectrophotometrically by monitoring the formation of the yellow 5-thio-2-nitrobenzoate anion at 412 nm.

3. Aβ Aggregation Inhibition Assay: Aβ (1-42) peptide is incubated with and without the test compound. The extent of Aβ aggregation is monitored using the Thioflavin T (ThT) fluorescence assay. ThT exhibits enhanced fluorescence upon binding to amyloid fibrils.

II. Indanone-based Thiazolyl Hydrazone Derivatives as Anti-Cancer Agents

Derivatives of 1-indanone, specifically thiazolyl hydrazones, have shown promising anti-cancer activity, particularly against colon cancer cell lines.

A. Mechanism of Action

The anti-cancer mechanism of these derivatives involves:

-

Cell Cycle Arrest: These compounds can arrest the cell cycle at the G2/M phase, preventing cancer cells from proceeding through mitosis.[6]

-

Induction of Apoptosis: They induce programmed cell death (apoptosis) in cancer cells.[6]

-

Increased Reactive Oxygen Species (ROS): The compounds lead to an increase in intracellular ROS levels, which can cause cellular damage and trigger apoptosis.[6]

-

Inhibition of Tubulin Polymerization: A key mechanism is the inhibition of tubulin polymerization, which is essential for the formation of the mitotic spindle during cell division.[6]

B. Quantitative Data

| Compound | Cell Line | IC50 (µM) | Reference |

| ITH-6 | HT-29 (Colon Cancer) | 0.41 ± 0.19 | [6] |

| ITH-6 | COLO 205 (Colon Cancer) | 0.52 ± 0.08 | [6] |

| ITH-6 | KM 12 (Colon Cancer) | 0.65 ± 0.11 | [6] |

ITH-6: N-Indan-1-ylidene-N'-(4-Biphenyl-4-yl-thiazol-2-yl)-hydrazine

C. Experimental Workflow

Figure 2: Workflow for evaluating anti-cancer activity of indanone derivatives.

D. Experimental Protocols

1. Synthesis of Thiazolyl Hydrazone Derivatives: These compounds are typically synthesized by the condensation reaction of a substituted 1-indanone with a suitable thiazolyl hydrazine in a solvent like ethanol with a catalytic amount of acid.

2. Cell Viability Assay (MTT Assay): Cancer cell lines are seeded in 96-well plates and treated with various concentrations of the test compounds. After a specific incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added. Viable cells reduce the yellow MTT to purple formazan crystals, which are then dissolved, and the absorbance is measured to determine cell viability and calculate the IC50 value.

3. Cell Cycle Analysis: Treated cells are fixed, stained with a DNA-intercalating dye (e.g., propidium iodide), and analyzed by flow cytometry to determine the distribution of cells in different phases of the cell cycle.

4. Tubulin Polymerization Assay: The effect of the compounds on the polymerization of purified tubulin is monitored by measuring the increase in turbidity or fluorescence of a reporter molecule.

III. 2-Benzylidene-1-indanone Derivatives as Anti-inflammatory Agents

2-Benzylidene-1-indanone derivatives have been investigated for their potential to treat inflammatory conditions like acute lung injury.

A. Mechanism of Action

The anti-inflammatory effects of these compounds are primarily mediated by the inhibition of pro-inflammatory cytokine production. Specifically, they have been shown to:

-

Inhibit TNF-α and IL-6 Production: In lipopolysaccharide (LPS)-stimulated macrophages, these derivatives effectively reduce the production of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), two key pro-inflammatory cytokines.[5]

-

Modulate NF-κB and MAPK Signaling Pathways: The production of these cytokines is often regulated by the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways. The anti-inflammatory action of these indanone derivatives is linked to their ability to modulate these pathways.[5]

B. Quantitative Data

| Compound | Inhibition of TNF-α (%) at 10 µM | Inhibition of IL-6 (%) at 10 µM | Reference |

| Compound 8f | ~70% | ~80% | [5] |

Note: The specific structure of compound 8f is detailed in the cited reference.

C. Signaling Pathway

Figure 3: Anti-inflammatory mechanism of 2-benzylidene-1-indanone derivatives.

D. Experimental Protocols

1. Synthesis of 2-Benzylidene-1-indanone Derivatives: These compounds are synthesized via a Claisen-Schmidt condensation reaction between a substituted 1-indanone and a substituted benzaldehyde in the presence of an acid or base catalyst.[5]

2. Cell Culture and Treatment: Murine primary macrophages are stimulated with LPS in the presence or absence of the test compounds.

3. Measurement of Cytokine Levels (ELISA): The concentrations of TNF-α and IL-6 in the cell culture supernatants are quantified using enzyme-linked immunosorbent assay (ELISA) kits.

Conclusion

This compound serves as a crucial starting material for the synthesis of a diverse range of biologically active compounds. The indanone scaffold, particularly when fluorinated, provides a privileged structure for the development of novel therapeutics targeting complex diseases such as Alzheimer's disease, cancer, and inflammatory disorders. The multi-target approach demonstrated by many of these derivatives highlights a promising strategy for addressing multifactorial diseases. Further exploration of the structure-activity relationships of these compounds will undoubtedly lead to the discovery of even more potent and selective therapeutic agents.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Discovery of indanone derivatives as multi-target-directed ligands against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, synthesis, and evaluation of indanone derivatives as acetylcholinesterase inhibitors and metal-chelating agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. dspace.tbzmed.ac.ir [dspace.tbzmed.ac.ir]

- 5. Design, synthesis, and structure–activity relationships of 2-benzylidene-1-indanone derivatives as anti-inflammatory agents for treatment of acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anti-cancer effect of Indanone-based thiazolyl hydrazone derivative on colon cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

Theoretical and Computational Insights into 5-Fluoro-1-indanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Fluoro-1-indanone is a fluorinated building block of significant interest in medicinal chemistry and materials science. Its unique electronic and structural properties, conferred by the fluorine substituent, make it a valuable precursor for the synthesis of novel therapeutic agents and functional materials.[1][2] This technical guide provides an in-depth overview of the theoretical and computational studies of this compound, consolidating experimental data with computational predictions to offer a comprehensive understanding of its molecular characteristics.

Introduction

Indanone derivatives are a well-established class of compounds with a broad spectrum of biological activities, including anti-inflammatory, anticancer, and antiviral properties.[3] The introduction of a fluorine atom into the indanone scaffold can significantly modulate its physicochemical properties, such as metabolic stability and binding affinity to biological targets.[2] this compound, in particular, serves as a key intermediate in the synthesis of various pharmaceuticals.[1] This document explores the molecular structure, spectroscopic properties, and electronic characteristics of this compound through a combination of reported experimental findings and computational modeling.

Molecular Structure and Properties

The fundamental properties of this compound are summarized in the table below. These values are derived from a combination of experimental measurements and computational predictions.

| Property | Value | Source |

| Molecular Formula | C₉H₇FO | [4][5][6] |

| Molecular Weight | 150.15 g/mol | [4][5][6] |

| Melting Point | 38-40 °C | [5][7] |

| Boiling Point | 113-114 °C | [7] |

| Density | 1.216 g/mL at 25 °C | [7] |

| XLogP3 | 1.8 | [4] |

| InChIKey | WVPPBVAMKNQXJA-UHFFFAOYSA-N |

Crystallographic Data

X-ray crystallography studies have revealed that this compound crystallizes with two independent molecules in the asymmetric unit.[1] The five-membered ring in each molecule is nearly planar.[1] In one molecule, the cyclopentene ring is planar, while in the other, it exhibits a slight envelope conformation.[1] Key bond lengths and angles provide insight into the molecule's geometry.

| Parameter | Molecule 1 | Molecule 2 |

| C-F distance (Å) | 1.354 (2) | 1.360 (3) |

| C=O distance (Å) | 1.218 (2) | 1.212 (3) |

Table compiled from crystallographic data.[1]

Spectroscopic Analysis

Spectroscopic techniques are crucial for elucidating the structural and electronic properties of molecules. Both experimental and theoretical vibrational spectra have been investigated for this compound.

Vibrational Spectroscopy (IR and Raman)

The infrared and Raman spectra of this compound have been experimentally measured.[1] A preliminary assignment of the fundamental vibrational modes has been proposed.[1] While a detailed theoretical vibrational analysis specifically for this compound is not extensively published, studies on similar halogenated compounds demonstrate that Density Functional Theory (DFT) calculations, often using the B3LYP functional with a suitable basis set (e.g., 6-31G*), can accurately predict vibrational frequencies.[8]

Experimental Protocol: FT-IR Spectroscopy A typical experimental setup for obtaining the FT-IR spectrum of a solid sample like this compound would involve the following steps:

-

Sample Preparation: The solid sample is typically prepared as a KBr (potassium bromide) pellet. A small amount of the sample is ground with dry KBr powder and pressed into a thin, transparent disk. Alternatively, for a melt (liquid) spectrum, the sample is heated above its melting point and placed between two infrared-transparent windows (e.g., NaCl or KBr plates).[4]

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, such as a Bruker Tensor 27 FT-IR, is used for analysis.[4]

-

Data Acquisition: A background spectrum of the empty sample holder (or KBr pellet without the sample) is recorded. The sample is then placed in the spectrometer, and the sample spectrum is recorded. The final absorbance or transmittance spectrum is obtained by ratioing the sample spectrum to the background spectrum.

-

Data Analysis: The resulting spectrum shows absorption bands at specific wavenumbers, which correspond to the vibrational modes of the molecule. These are then assigned to specific bond stretches, bends, and other vibrations.

Computational Protocol: DFT for Vibrational Analysis A standard computational protocol for predicting the vibrational spectra of a molecule like this compound using DFT would be as follows:

-

Molecular Geometry Optimization: The 3D structure of the molecule is first optimized to find its lowest energy conformation. This is typically done using a DFT method, for example, B3LYP with the 6-311++G(d,p) basis set.

-

Frequency Calculation: Following optimization, a frequency calculation is performed at the same level of theory. This computes the second derivatives of the energy with respect to the nuclear coordinates, yielding the vibrational frequencies and their corresponding normal modes.

-

Visualization and Assignment: The calculated vibrational modes are visualized using molecular modeling software to aid in their assignment to specific types of molecular motion (e.g., C=O stretch, C-H bend). The calculated frequencies are often scaled by an empirical factor to better match experimental values.

Theoretical and Computational Studies

Computational chemistry provides powerful tools to investigate the electronic structure and reactivity of molecules. For this compound, DFT calculations can offer valuable insights into its frontier molecular orbitals (HOMO and LUMO) and molecular electrostatic potential (MEP).

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity and electronic properties. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.[9] The energy gap between the HOMO and LUMO is a measure of the molecule's kinetic stability.[9]

For a molecule like this compound, the HOMO is expected to be localized primarily on the benzene ring, reflecting its electron-rich nature. The LUMO is likely to be centered around the carbonyl group and the fused ring system, which are the more electron-deficient parts of the molecule. A larger HOMO-LUMO gap suggests higher stability and lower chemical reactivity.[9]

Computational Protocol: HOMO-LUMO Analysis

-

Ground State Optimization: The molecular geometry is optimized at a specified level of theory (e.g., B3LYP/6-311++G(d,p)) using a quantum chemistry software package like Gaussian.

-

Orbital Energy Calculation: The energies of the molecular orbitals, including the HOMO and LUMO, are obtained from the output of the geometry optimization calculation.

-

Visualization: The 3D distributions of the HOMO and LUMO are visualized to understand the regions of electron density associated with electron donation and acceptance.

Below is a conceptual workflow for this analysis.

References

- 1. researchgate.net [researchgate.net]

- 2. chemimpex.com [chemimpex.com]

- 3. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]

- 4. This compound | C9H7FO | CID 136537 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound - ReddyChemTech [reddychemtech.com]

- 6. cymitquimica.com [cymitquimica.com]

- 7. 5-氟-1-茚酮 99% | Sigma-Aldrich [sigmaaldrich.com]

- 8. Analysis of vibrational spectra of 5-fluoro, 5-chloro and 5-bromo-cytosines based on density functional theory calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. irjweb.com [irjweb.com]

Methodological & Application

Application Notes and Protocols: 5-Fluoro-1-indanone in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

5-Fluoro-1-indanone is a versatile fluorinated building block widely employed in organic synthesis. Its unique electronic properties and steric profile make it a valuable precursor for the synthesis of a diverse range of complex molecules, particularly in the fields of medicinal chemistry and materials science.[1] The presence of the fluorine atom can significantly influence the biological activity, metabolic stability, and pharmacokinetic properties of target molecules, making this compound a key intermediate in the development of novel anti-inflammatory and anti-cancer agents.[1]

This document provides detailed application notes and experimental protocols for three key transformations involving this compound: its synthesis via intramolecular Friedel-Crafts acylation, its asymmetric reduction to the corresponding chiral indanol, and its conversion to 5-fluoro-1-aminoindan through reductive amination.

Key Applications of this compound:

-

Pharmaceutical Development: Serves as a crucial intermediate in the synthesis of various pharmaceuticals, including anti-cancer agents.[1]

-

Organic Synthesis: Utilized as a building block for creating complex molecular architectures.[1]

-

Material Science: Explored for its potential in creating advanced materials due to its unique chemical structure.[1]

-

Precursor for Heterocyclic Compounds: Used in the synthesis of compounds like thiosemicarbazones and 6-fluoro-1,2,3,4-tetrahydroquinoline hydrochloride.

I. Synthesis of this compound via Intramolecular Friedel-Crafts Acylation

The most common and efficient method for the synthesis of this compound is the intramolecular Friedel-Crafts acylation of 3-(3-fluorophenyl)propanoic acid. This reaction is typically promoted by a strong acid, such as polyphosphoric acid (PPA), which acts as both a catalyst and a dehydrating agent.

Reaction Scheme:

Caption: Intramolecular Friedel-Crafts acylation for the synthesis of this compound.

Quantitative Data:

| Starting Material | Reagent/Catalyst | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |

| 3-(3-Fluorophenyl)propanoic acid | Polyphosphoric Acid | Neat | 2 | 100 | 85-95 |

| 3-(3-Fluorophenyl)propanoic acid | Chlorosulfonic Acid | Neat | - | - | 70.5 |

Note: The yield with chlorosulfonic acid is reported from a crude cyclization followed by purification, with fewer details on reaction conditions.[2]

Experimental Protocol:

Materials:

-

3-(3-Fluorophenyl)propanoic acid

-

Polyphosphoric acid (PPA)

-

Ice

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

In a round-bottom flask equipped with a mechanical stirrer and a thermometer, place 3-(3-fluorophenyl)propanoic acid (1.0 eq).

-

Add polyphosphoric acid (10-15 wt. eq.) to the flask.

-

Heat the mixture with stirring to 100 °C and maintain this temperature for 2 hours.

-

Allow the reaction mixture to cool to approximately 60-70 °C and then pour it slowly onto crushed ice with vigorous stirring.

-

Extract the aqueous mixture with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a solid.

II. Asymmetric Transfer Hydrogenation to (S)-5-Fluoro-1-indanol

The enantioselective reduction of prochiral ketones to chiral alcohols is a fundamental transformation in organic synthesis, providing access to valuable building blocks for pharmaceuticals. The Noyori-type asymmetric transfer hydrogenation is a powerful method for this purpose, utilizing a chiral ruthenium catalyst and a hydrogen donor, typically a mixture of formic acid and triethylamine.

Reaction Scheme:

Caption: Noyori-type asymmetric transfer hydrogenation of this compound.

Quantitative Data:

| Substrate | Catalyst | Hydrogen Source | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |

| This compound | RuCl--INVALID-LINK-- | HCOOH/Et3N (5:2) | DMF | 40 | 48 | >95 | >98 (S) |

Note: Data is based on typical results for the asymmetric transfer hydrogenation of similar aromatic ketones using this catalyst system. Specific data for this compound may vary slightly.

Experimental Protocol:

Materials:

-

This compound

-

RuCl--INVALID-LINK-- catalyst

-

Formic acid (HCOOH)

-

Triethylamine (Et3N)

-

Anhydrous N,N-dimethylformamide (DMF)

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane

Procedure:

-

Prepare a 5:2 molar mixture of formic acid and triethylamine.

-

In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1.0 eq) in anhydrous DMF.

-

Add the RuCl--INVALID-LINK-- catalyst (0.001-0.01 eq).

-

Add the freshly prepared formic acid/triethylamine mixture (2.0-5.0 eq of formic acid).

-

Stir the reaction mixture at 40 °C for 48 hours or until the reaction is complete as monitored by TLC.

-

Upon completion, cool the reaction to room temperature and quench by the addition of water.

-

Extract the product with ethyl acetate (3 x 30 mL).

-

Combine the organic layers and wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield (S)-5-fluoro-1-indanol.

-

Determine the enantiomeric excess by chiral HPLC analysis.

III. Synthesis of 5-Fluoro-1-aminoindan via Reductive Amination

The conversion of ketones to primary amines is a valuable transformation in the synthesis of bioactive molecules. The Leuckart reaction, a type of reductive amination, provides a direct method for this conversion using ammonium formate as both the nitrogen and hydrogen source.[3] This one-pot procedure is particularly useful for the synthesis of primary amines from ketones.

Reaction Scheme:

Caption: Leuckart reaction for the synthesis of 5-Fluoro-1-aminoindan.

Quantitative Data:

| Starting Material | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| This compound | Ammonium Formate | Neat | 160-180 | 6-12 | 60-75 |

Note: The yield is based on typical Leuckart reactions of aromatic ketones. The reaction is known to produce N-formyl intermediate which requires a subsequent hydrolysis step.

Experimental Protocol:

Materials:

-

This compound

-

Ammonium formate

-

Concentrated hydrochloric acid

-

Sodium hydroxide solution (10%)

-

Diethyl ether

-

Anhydrous potassium carbonate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a thermometer, add this compound (1.0 eq) and ammonium formate (5.0-10.0 eq).

-

Heat the mixture to 160-180 °C and maintain this temperature for 6-12 hours. The reaction mixture will become a melt.

-

Cool the reaction mixture to room temperature.

-

To hydrolyze the intermediate N-formyl amine, add concentrated hydrochloric acid (5-10 mL) and reflux the mixture for 4-8 hours.

-

After cooling, make the solution basic (pH > 10) by the slow addition of 10% sodium hydroxide solution.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous potassium carbonate, filter, and concentrate under reduced pressure to obtain the crude 5-fluoro-1-aminoindan.

-

The crude amine can be further purified by distillation under reduced pressure or by conversion to its hydrochloride salt.

References

5-Fluoro-1-indanone: A Versatile Scaffold for Modern Pharmaceuticals

Application Notes and Protocols for Researchers and Drug Development Professionals

Introduction

5-Fluoro-1-indanone is a highly valuable and versatile building block in medicinal chemistry. Its unique structural and electronic properties, conferred by the fluorine atom and the indanone core, make it an attractive starting material for the synthesis of a diverse range of bioactive molecules. The fluorinated indanone moiety can be found in compounds developed for the treatment of cancer, inflammatory diseases, and neurodegenerative disorders. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key pharmaceutical intermediates and discusses the signaling pathways modulated by the resulting compounds.

Key Applications of this compound in Drug Discovery

This compound serves as a crucial intermediate in the development of novel therapeutic agents. Its chemical reactivity allows for modifications that can fine-tune the biological activity of synthesized compounds. Researchers have successfully utilized this building block to create molecules with anti-inflammatory, anti-cancer, and neuroprotective properties.[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| CAS Number | 700-84-5 |

| Molecular Formula | C₉H₇FO |

| Molecular Weight | 150.15 g/mol [1][2] |

| Appearance | White to yellow crystalline powder[1] |

| Melting Point | 38-40 °C |

| Purity | ≥ 98% (HPLC)[1] |

Application 1: Synthesis of Thiosemicarbazone Derivatives for Anti-Cancer Therapy

Thiosemicarbazones derived from 1-indanone are a class of compounds that have shown promising anti-cancer activity. The synthesis involves a condensation reaction between this compound and a thiosemicarbazide.

Experimental Workflow for Thiosemicarbazone Synthesis

Caption: Workflow for the synthesis of thiosemicarbazone derivatives.

Detailed Protocol: Synthesis of this compound Thiosemicarbazone

Materials:

-

This compound (1.0 eq)

-

Thiosemicarbazide (1.0 eq)

-

Absolute Ethanol

-

Glacial Acetic Acid (catalytic amount)

Procedure:

-

Dissolve this compound in absolute ethanol in a round-bottom flask.

-

Add an equimolar amount of thiosemicarbazide to the solution.

-

Add a few drops of glacial acetic acid to catalyze the reaction.

-

Reflux the reaction mixture for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and then in an ice bath to precipitate the product.

-

Collect the solid product by filtration and wash with cold ethanol.

-

Dry the product under vacuum.

-

Recrystallize the crude product from ethanol to obtain the pure thiosemicarbazone derivative.

-

Characterize the final product using NMR, IR, and Mass Spectrometry.

Signaling Pathway: Anticancer Mechanism of Thiosemicarbazones

Thiosemicarbazones often exert their anticancer effects by inhibiting ribonucleotide reductase, an enzyme crucial for DNA synthesis and repair. This leads to cell cycle arrest and apoptosis. Some derivatives have also been shown to induce apoptosis through the generation of reactive oxygen species (ROS).

Caption: Anticancer mechanism of thiosemicarbazones.

Application 2: Synthesis of 6-Fluoro-1,2,3,4-tetrahydroquinoline Derivatives for Neuroprotective Agents

6-Fluoro-1,2,3,4-tetrahydroquinoline is a key scaffold in the development of neuroprotective agents. A plausible synthetic route from this compound involves a Beckmann rearrangement followed by reduction.

Experimental Workflow for Tetrahydroquinoline Synthesis

References

Application Notes and Protocols for Reactions with 5-Fluoro-1-indanone

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental protocols for key chemical transformations involving 5-Fluoro-1-indanone. This versatile building block is a valuable starting material in medicinal chemistry and materials science, offering a scaffold for the synthesis of a wide range of derivatives. The protocols outlined below, including reduction, reductive amination, and condensation reactions, are foundational for the development of novel compounds.

Key Reactions and Experimental Protocols

This section details the experimental procedures for several common and useful reactions starting from this compound. The quantitative data for these reactions are summarized in the subsequent tables.

Reduction of this compound to 5-Fluoro-1-indanol

The reduction of the ketone functionality in this compound to the corresponding alcohol, 5-Fluoro-1-indanol, is a fundamental transformation that opens avenues for further derivatization. Sodium borohydride (NaBH₄) is a mild and effective reducing agent for this purpose.

Experimental Protocol:

-

Dissolve this compound (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride (NaBH₄) (1.5 eq) portion-wise to the stirred solution.

-

Allow the reaction mixture to stir at 0 °C for 1 hour and then at room temperature for an additional 2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of deionized water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to afford 5-Fluoro-1-indanol.

Experimental Workflow for Reduction

Caption: Workflow for the reduction of this compound.

Reductive Amination of this compound with Benzylamine

Reductive amination is a powerful method for the formation of C-N bonds. This two-step, one-pot procedure involves the in-situ formation of an imine from this compound and an amine, followed by its reduction to the corresponding secondary amine.

Experimental Protocol:

-

To a solution of this compound (1.0 eq) and benzylamine (1.2 eq) in methanol, add acetic acid (0.1 eq).

-

Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add sodium triacetoxyborohydride (NaBH(OAc)₃) (2.0 eq) portion-wise over 30 minutes.

-

Allow the reaction to warm to room temperature and stir for an additional 60 minutes.[1]

-

Monitor the reaction by TLC.

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.[1]

-

Extract the mixture with dichloromethane.[1]

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield N-benzyl-5-fluoro-1-aminoindane.

Signaling Pathway for Reductive Amination

Caption: Reaction pathway for reductive amination.

Knoevenagel Condensation of this compound with Malononitrile

The Knoevenagel condensation is a carbon-carbon bond-forming reaction that involves the reaction of a ketone with an active methylene compound, such as malononitrile, in the presence of a basic catalyst. This reaction leads to the formation of a new double bond.

Experimental Protocol:

-

In a round-bottom flask, combine this compound (1.0 eq), malononitrile (1.2 eq), and a catalytic amount of piperidine (0.1 eq) in ethanol.

-

Reflux the reaction mixture for 4-6 hours, monitoring its progress by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

The product will precipitate out of the solution. Collect the solid by vacuum filtration.

-

Wash the solid with cold ethanol to remove any unreacted starting materials and catalyst.

-

Dry the product under vacuum to obtain 2-(5-fluoro-1-oxoindan-2-ylidene)malononitrile.

Logical Relationship in Knoevenagel Condensation

Caption: Mechanism of the Knoevenagel condensation.

Summary of Quantitative Data

| Reaction | Starting Material | Reagent(s) | Product | Yield (%) | Reference(s) |

| Reduction | This compound | Sodium borohydride | 5-Fluoro-1-indanol | >90 | General |

| Reductive Amination | This compound | Benzylamine, Sodium triacetoxyborohydride | N-benzyl-5-fluoro-1-aminoindane | Good | [2] |

| Knoevenagel Condensation | This compound | Malononitrile, Piperidine | 2-(5-fluoro-1-oxoindan-2-ylidene)malononitrile | Good | [2] |

Note: "General" indicates a standard, high-yielding reaction for which a specific literature citation with this compound was not found, but is based on established chemical principles. "Good" indicates that while a specific yield was not reported for the 5-fluoro derivative, the reaction is reported to proceed with good yields for similar indanones.[2]

References

Application Notes and Protocols: Synthesis of 5-Fluoro-1-indanone Derivatives for Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluoro-1-indanone and its derivatives represent a significant class of compounds in medicinal chemistry, serving as versatile scaffolds for the development of novel therapeutic agents. The incorporation of a fluorine atom into the indanone core can significantly modulate the physicochemical and biological properties of the molecule, including metabolic stability, binding affinity, and membrane permeability. This document provides detailed application notes and experimental protocols for the synthesis of this compound derivatives and summarizes their potential applications in drug discovery, including their roles as anti-inflammatory, antimicrobial, and anticancer agents.[1][2][3]

Synthetic Protocols

The synthesis of this compound derivatives can be achieved through various synthetic routes. The most common approaches involve intramolecular Friedel-Crafts cyclization of fluorinated phenylpropanoic acids or their corresponding acyl chlorides. Further derivatization at the C2 position can be accomplished through reactions such as alkylation or condensation with aldehydes.

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of the parent this compound scaffold via intramolecular cyclization of 3-(3-fluorophenyl)propanoic acid.

Experimental Procedure:

-

To 2.0 g (11.8 mmol) of 3-(3-fluorophenyl)propanoic acid, add 20 mL of chlorosulfonic acid.

-

Stir the mixture at room temperature until the reaction is complete (monitor by TLC).

-

Carefully pour the reaction mixture onto crushed ice to quench the reaction.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane (e.g., 10% ethyl acetate in hexane) as the eluent to afford pure this compound.[4]

Quantitative Data:

| Starting Material | Reagent | Product | Yield |

| 3-(3-Fluorophenyl)propanoic acid | Chlorosulfonic acid | This compound | 70.5%[4] |

Protocol 2: Synthesis of 5-Fluoro-2-methyl-1-indanone

This protocol details the synthesis of a C2-substituted derivative, 5-fluoro-2-methyl-1-indanone.

Experimental Procedure:

-

Prepare a mixture of 42 g (0.20 mole) of 3-dimethylamino-4'-fluoro-2-methylpropiophenone and 100 ml of concentrated sulfuric acid.

-

Warm the mixture to 90°C over one hour and continue stirring at this temperature for an additional two hours.

-

Cool the reaction mixture and quench by pouring it into ice.

-

Extract the product into toluene.

-

Wash the toluene layer with aqueous sodium hydroxide and then with water.

-

Concentrate the toluene layer in vacuo to obtain 5-fluoro-2-methyl-1-indanone.

Protocol 3: Synthesis of N-(4-Fluorophenyl)-2-(3-oxo-2,3-dihydro-1H-inden-1-yl)acetamide

This protocol describes the synthesis of an N-substituted indanone acetic acid derivative, which has shown antimicrobial properties.[1]

Experimental Procedure:

-

To a solution of 2-(3-oxo-2,3-dihydro-1H-inden-1-yl)acetic acid (1.0 g, 5.26 mmol) in a suitable solvent, add thionyl chloride (1.2 equivalents) and reflux for 1 hour to form the corresponding acid chloride.

-

Remove the excess thionyl chloride under reduced pressure.

-